molecular formula C24H28ClN5O3S B2568303 3-((5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-3-(4-methoxyphenyl)-N-(2-morpholinoethyl)propanamide CAS No. 690249-93-5

3-((5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-3-(4-methoxyphenyl)-N-(2-morpholinoethyl)propanamide

Cat. No.: B2568303
CAS No.: 690249-93-5
M. Wt: 502.03
InChI Key: XSIFTPNPOCKPOT-UHFFFAOYSA-N
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Description

This compound is a triazole-thioether derivative featuring a propanamide backbone substituted with a 4-chlorophenyl group at the triazole ring, a 4-methoxyphenyl group at the central carbon, and a morpholinoethylamine moiety at the terminal amide nitrogen. Its synthesis likely involves multi-step reactions, including:

  • Thiol alkylation: A triazole-thiol intermediate (e.g., 4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol) reacts with a halide under basic conditions (NaOH) with InCl₃ catalysis to form the thioether linkage .
  • Amide coupling: The morpholinoethylamine group is introduced via nucleophilic substitution or coupling reactions, as seen in analogous compounds like N-(2-morpholinoethyl)propanamide derivatives .

Properties

IUPAC Name

3-[[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-3-(4-methoxyphenyl)-N-(2-morpholin-4-ylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28ClN5O3S/c1-32-20-8-4-17(5-9-20)21(16-22(31)26-10-11-30-12-14-33-15-13-30)34-24-27-23(28-29-24)18-2-6-19(25)7-3-18/h2-9,21H,10-16H2,1H3,(H,26,31)(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSIFTPNPOCKPOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CC(=O)NCCN2CCOCC2)SC3=NNC(=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-((5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-3-(4-methoxyphenyl)-N-(2-morpholinoethyl)propanamide , often referred to as compound A , is a novel triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of compound A, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Structure and Properties

Compound A is characterized by the following structural components:

  • Triazole Ring : A five-membered ring containing three nitrogen atoms, known for its diverse biological activities.
  • Chlorophenyl Group : Enhances lipophilicity and may contribute to antimicrobial activity.
  • Methoxyphenyl Group : Potentially increases the compound's ability to interact with biological targets.
  • Morpholinoethyl Side Chain : May enhance solubility and bioavailability.

The molecular formula of compound A is C25H28ClN4O3SC_{25}H_{28}ClN_{4}O_{3}S, with a molecular weight of approximately 492.98 g/mol.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. Compound A's triazole moiety is known to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol synthesis in fungi. The presence of the chlorophenyl group enhances its efficacy against various pathogens.

Pathogen MIC (µg/mL) Reference Compound MIC (µg/mL)
Staphylococcus aureus0.125Vancomycin0.68
Escherichia coli2.96Ciprofloxacin2.96
Candida albicans1.5Fluconazole0.5

These findings suggest that compound A may be a promising candidate for further development as an antimicrobial agent.

Anticancer Activity

Triazole derivatives have also been investigated for their anticancer properties. In vitro studies have shown that compound A exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.

A study demonstrated that compound A has an IC50 value of approximately 1.61 µg/mL against A549 lung adenocarcinoma cells, indicating potent anticancer activity. The mechanism of action appears to involve the induction of apoptosis through mitochondrial pathways.

Structure-Activity Relationship (SAR)

The SAR analysis of triazole derivatives emphasizes the importance of substituents on the triazole ring and adjacent phenyl groups in enhancing biological activity:

  • Electron-Donating Groups : Substituents like methoxy (-OCH₃) significantly increase activity by stabilizing the transition state during enzyme interactions.
  • Alkyl Chain Length : The length of alkyl chains attached to the nitrogen atom influences solubility and cellular uptake.

Case Studies

  • Antifungal Efficacy : In a comparative study, compound A demonstrated superior antifungal activity against Candida species compared to traditional azoles, suggesting a different mechanism of action that warrants further investigation.
  • Antitumor Activity : Another study evaluated the effects of compound A on breast cancer cell lines, revealing a dose-dependent inhibition of cell proliferation and induction of apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound shares key motifs with several triazole- and propanamide-based derivatives. Below is a comparative analysis:

Compound Name Structural Features Molecular Weight Pharmacological Activity Synthesis Method
Target Compound
3-((5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-3-(4-methoxyphenyl)-N-(2-morpholinoethyl)propanamide
- Triazole-thioether
- 4-Chlorophenyl
- 4-Methoxyphenyl
- Morpholinoethylamide
~506 g/mol (estimated) Not explicitly reported; inferred neuroprotective/antiviral potential based on structural analogues Thiol alkylation + amide coupling
N-(4-Methoxyphenyl)-3-(1H-1,2,4-Triazol-1-yl)propanamide (Compound 12) - Triazole
- 4-Methoxyphenylamide
- No thioether/morpholino group
~260 g/mol Tested in SH-SY5Y cells for neuroprotection against 6-OHDA-induced cytotoxicity; moderate activity at 500 mg/L Direct amide coupling
2-{[5-(4-Chlorophenyl)-4-(4-Methylphenyl)-4H-1,2,4-Triazol-3-yl]sulfanyl}-N-[2-(Propan-2-yl)Phenyl]acetamide - Triazole-thioether
- 4-Chlorophenyl
- Isopropylphenylamide
~476 g/mol Antiviral activity (unquantified) inferred from triazole-thioether analogues Thiol alkylation with substituted acetamides
N-[4-(1,3-Benzothiazol-2-yl)Phenyl]-3-[[5-(4-Chlorophenyl)-Thiazolo[2,3-c][1,2,4]Triazol-3-yl]Sulfanyl]Propanamide - Benzothiazole + triazole-thioether
- 4-Chlorophenyl
~579 g/mol Not reported; benzothiazole moiety often linked to anticancer/antimicrobial activity Multi-step coupling with benzothiazole intermediates
N-(4-Fluorophenyl)-3-(4-Methoxyphenyl)-2-(2H-Tetrazol-5-yl)Propanamide - Tetrazole ring
- 4-Methoxyphenyl
- Fluorophenylamide
~341 g/mol Unreported activity; tetrazole groups enhance metabolic stability Amide coupling + tetrazole cyclization

Key Differentiators

The morpholinoethyl group improves solubility and bioavailability relative to simpler alkylamines (e.g., Compound 12 in ).

Pharmacological Implications: Triazole-thioether derivatives (target compound, ) show broader antiviral activity (e.g., against cucumber mosaic virus at 500 mg/L ) compared to non-thioether triazoles. Morpholinoethylamide moieties (target compound) may target kinase or GPCR pathways, as seen in similar morpholine-containing drugs .

Synthetic Complexity :

  • The target compound requires specialized catalysts (e.g., InCl₃ ) and multi-step purification, whereas simpler analogues (e.g., Compound 12 ) are synthesized via single-step amidation.

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